molecular formula C14H16BrNO2 B1416551 tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate CAS No. 914349-24-9

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate

Cat. No. B1416551
M. Wt: 310.19 g/mol
InChI Key: OZMQFZLYHMJMSA-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . Various methods have been developed for the construction of indoles as a moiety in selected alkaloids .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of “tert-Butyl 3-bromo-1H-indole-1-carboxylate” is not available, but a similar compound, “tert-Butyl 3- (bromomethyl)-1H-indole-1-carboxylate”, has a molecular weight of 310.19 .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The specific chemical reactions that “tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate” undergoes are not available in the sources I found.

Scientific Research Applications

Decomposition of Organic Compounds

One area of research focuses on the decomposition of methyl tert-butyl ether (MTBE) and similar compounds. For example, the study of the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into other compounds. This research highlights the potential for applying similar technologies to tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate for environmental remediation or chemical synthesis processes (Hsieh et al., 2011).

Environmental Behavior and Fate of Chemical Additives

Another significant area of research is the environmental behavior and fate of chemical compounds like MTBE. Studies reviewing the solubility, degradation, and transport of MTBE in water and soil can offer insights into how similar compounds, potentially including tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate, might behave in environmental settings. Such knowledge is crucial for assessing environmental risks and developing remediation strategies (Squillace et al., 1997).

Synthesis and Application in Chemical Processes

Research on the synthesis of indole derivatives and their applications in chemical processes is of considerable interest. Indoles are a crucial scaffold in medicinal chemistry and organic synthesis, and the development of methods for their synthesis, including those involving tert-butyl groups, is a significant area of research. Studies focusing on the synthetic routes of various compounds provide a foundation for understanding how tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate might be synthesized and used in further chemical transformations (Mi, 2015).

Bioremediation and Environmental Impact

The biodegradation and fate of ether compounds in soil and groundwater have been extensively studied, with findings suggesting avenues for the bioremediation of contaminants. These studies can inform approaches to managing the environmental impact of tert-Butyl derivatives, highlighting the potential for microbial degradation under specific conditions (Fiorenza & Rifai, 2003).

Future Directions

The future directions of research on indole derivatives could include the development of novel methods of synthesis and the investigation of their potential applications in medicine .

properties

IUPAC Name

tert-butyl 3-bromo-5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMQFZLYHMJMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654334
Record name tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate

CAS RN

914349-24-9
Record name tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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